S-Methyl propanethioate

描述

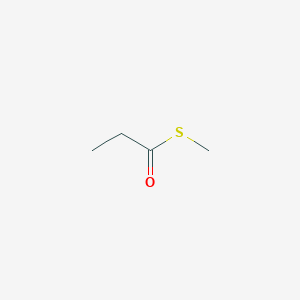

Structure

3D Structure

属性

IUPAC Name |

S-methyl propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3-4(5)6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIILTVHCLAEMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020172 | |

| Record name | S-Methyl propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Fruity, milk-like aroma | |

| Record name | S-Methyl propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | S-Methyl propanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

120.00 °C. @ 760.00 mm Hg | |

| Record name | S-Methyl propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water, Soluble (in ethanol) | |

| Record name | S-Methyl propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | S-Methyl propanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.996 | |

| Record name | S-Methyl propanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5925-75-7 | |

| Record name | S-Methyl thiopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5925-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl propanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanethioic acid, S-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL PROPANETHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP1B49B1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Methyl propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Elucidation of Biosynthetic Pathways of S Methyl Propanethioate

Microbial Production and Metabolic Precursor Analysis

The microbial synthesis of S-Methyl propanethioate is a complex process involving specific enzymatic pathways that utilize sulfur-containing compounds as foundational substrates. Key microbial groups, particularly those prevalent in marine and fermentation environments, have been identified as significant producers of this volatile compound.

Contribution of Marine Roseobacter Clade Bacteria to Sulfur Volatile Formation

Bacteria belonging to the marine Roseobacter clade are significant contributors to the global sulfur cycle and are known to produce a variety of sulfur-containing volatiles. Research has identified that some members of this clade, such as Phaeobacter gallaeciensis, produce this compound as part of their volatile organic compound (VOC) profile beilstein-journals.orguni-oldenburg.de. These bacteria are abundant in marine habitats and play a crucial role in the metabolism of organosulfur compounds beilstein-journals.org.

Biotransformation of Dimethylsulfoniopropionate (DMSP) and Methanethiol (B179389)

Dimethylsulfoniopropionate (DMSP) is a significant organosulfur molecule produced in large quantities by marine phytoplankton. It serves as a primary sulfur and carbon source for marine bacterioplankton researchgate.net. A key metabolic pathway for DMSP involves its degradation to methanethiol (CH₃SH) researchgate.net. While methanethiol is a direct precursor for the biosynthesis of the amino acid methionine in marine bacteria, its role in the formation of this compound is also of interest researchgate.net. The enzymatic basis for the conversion of methanethiol to this compound likely involves the action of a thiol acyltransferase, which would catalyze the reaction between methanethiol and an activated form of propanoic acid, such as propionyl-CoA researchgate.net.

Methionine as a Biosynthetic Precursor in Bacterial Sulfur Metabolism

The amino acid L-methionine is a well-established precursor for the microbial production of a wide array of volatile sulfur compounds beilstein-journals.org. Certain bacteria, particularly those associated with the ripening of cheese, have demonstrated the ability to catabolize L-methionine to produce this compound beilstein-journals.org. This bioconversion is a key process in the development of characteristic cheese aromas.

Formation within Anaerobic Microbial Degradation Systems (e.g., animal manure)

Anaerobic digestion is a microbial process that breaks down organic matter in the absence of oxygen, commonly occurring in environments such as animal manure lagoons and biogas digesters. While the production of volatile sulfur compounds like methanethiol and dimethyl sulfide (B99878) from the degradation of sulfur-containing amino acids is known in these systems, the specific formation of this compound has not been extensively documented in the available research. The complex microbial communities and metabolic interactions within these systems create a potential environment for its formation, although direct evidence remains to be established.

Volatile Organic Compound Emission Profiles from Specific Bacterial Strains

Specific bacterial strains have been identified as producers of this compound. Notably, cheese-ripening bacteria such as Brevibacterium linens and Arthrobacter species are known to generate this compound from L-methionine beilstein-journals.org. Additionally, a Pseudomonas isolate, EA105, obtained from the rice rhizosphere, has been shown to produce this compound as part of its volatile profile researchgate.netdokumen.pub.

| Bacterial Strain/Group | Environment | Precursor | Reference |

| Phaeobacter gallaeciensis | Marine | Not specified | beilstein-journals.orguni-oldenburg.de |

| Brevibacterium linens | Cheese | L-methionine | beilstein-journals.org |

| Arthrobacter spp. | Cheese | L-methionine | beilstein-journals.org |

| Pseudomonas isolate EA105 | Rice Rhizosphere | Not specified | researchgate.netdokumen.pub |

Identification in Natural Biological Systems and Derived Products

Its presence is particularly well-documented in dairy products, especially in surface-ripened cheeses. The metabolic activity of the cheese rind microbiota, which includes bacteria like Brevibacterium linens, leads to the production of this compound and other thioesters, contributing to the characteristic strong and savory flavors of these cheeses beilstein-journals.org.

Beyond dairy products, this compound has also been identified as a volatile compound contributing to the aroma of melons researchgate.net.

| Natural Source/Product | Specific Example | Role |

| Dairy Products | Surface-ripened cheese | Key flavor and aroma compound |

| Fruits | Melon | Aroma component |

Presence and Characterization in Marine Organisms (e.g., sea urchin gonads)

This compound has been identified as a naturally occurring volatile organic compound (VOC) in the gonads of the sea urchin Mesocentrotus nudus. Scientific analysis of these marine invertebrates, considered a delicacy in many parts of the world, has revealed a complex profile of odor-active compounds that contribute to their unique flavor. Among these, this compound is listed as one of the ester compounds detected.

The following table summarizes the key findings related to the presence of this compound in sea urchin gonads:

| Organism | Tissue | Compound Detected | Analytical Method | Reference |

| Mesocentrotus nudus | Gonads | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Scientific Research Publishing |

Contribution to Volatile Profiles in Processed Plant-Derived Products (e.g., tea)

Research on the volatile components of different types of tea, such as green tea and black tea, has identified numerous sulfur compounds, with dimethyl sulfide being a notable example that contributes to the characteristic flavor of some green teas. The enzymatic and thermal degradation of sulfur-containing amino acids, such as methionine and cysteine, during tea processing is a primary source of these volatile sulfur compounds. Given that this compound is a thioester, its formation from precursors like methanethiol and propionyl-CoA is biochemically plausible within the complex chemical environment of processed tea leaves. However, further targeted research is required to definitively characterize the presence and sensory contribution of this compound to the aroma of different tea varieties.

Classification as an Exogenous Metabolite in Biological Databases

In prominent biological databases such as the Human Metabolome Database (HMDB), this compound is classified as an exogenous metabolite. This classification indicates that the compound is not synthesized by the human body (i.e., it is not an endogenous metabolite) but is rather introduced from external sources. The primary route of exposure to this compound is through the diet.

The HMDB entry for this compound specifies its origin as "Exogenous," with further details pointing to "Food" as the source. This is consistent with its identification in food products like sea urchin gonads. As a flavoring agent, it may also be present in other processed foods. The database provides a comprehensive overview of the compound's properties, including its chemical structure, synonyms, and links to other relevant scientific resources.

Below is a table summarizing the classification of this compound in the Human Metabolome Database:

| Database | Metabolite ID | Classification | Origin |

| Human Metabolome Database (HMDB) | HMDB0031192 | Exogenous | Food |

Enzymatic Synthesis and Biocatalytic Mechanisms in Nature

The biosynthesis of S-methyl thioesters, including this compound, in nature is understood to occur through both enzymatic and spontaneous chemical reactions. Research into the formation of these compounds in microorganisms provides significant insights into the potential biocatalytic mechanisms. A key prerequisite for the synthesis of S-methyl thioesters is the activation of short-chain fatty acids into their corresponding acyl-CoA derivatives. oup.comnih.gov

A study on the fungus Geotrichum candidum demonstrated the enzymatic synthesis of S-methyl thioacetate (B1230152) from methanethiol and acetyl-CoA. oup.comnih.gov While this study focused on the C2 acyl-CoA, it also observed the spontaneous (non-enzymatic) formation of longer-chain S-methyl thioesters, including those derived from C3 to C6 acyl-CoAs, in the presence of methanethiol. oup.com This suggests that a similar mechanism, potentially enzymatic or spontaneous, could lead to the formation of this compound from propionyl-CoA and methanethiol.

The proposed biosynthetic pathway can be summarized as follows:

Activation of Propionic Acid: Propionic acid is activated to its high-energy thioester derivative, propionyl-CoA. This activation is a common step in cellular metabolism and is typically catalyzed by an acyl-CoA synthetase enzyme, requiring ATP.

Reaction with Methanethiol: The propionyl-CoA can then react with methanethiol. This reaction can be catalyzed by a putative thioester synthase enzyme or occur spontaneously under favorable conditions of pH and temperature. The result is the formation of this compound and the release of Coenzyme A.

Further research in Brevibacterium species, which are important in cheese ripening, has also shown the production of S-methyl thioesters from short-chain fatty acids and branched-chain amino acids as precursors. nih.gov This reinforces the understanding that the building blocks for these flavor compounds are readily available in various biological systems.

The following table outlines the key precursors and proposed reaction type for the synthesis of this compound:

| Precursor 1 | Precursor 2 | Proposed Reaction Type |

| Propionyl-CoA | Methanethiol | Enzymatic or Spontaneous |

Advanced Chemical Synthesis and Derivatization Strategies for S Methyl Propanethioate

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis leverages the high selectivity of enzymes, particularly lipases, to catalyze reactions under mild conditions, often complementing traditional chemical methods.

Lipases (EC 3.1.1.3) are versatile biocatalysts capable of catalyzing the formation of ester and thioester bonds. google.comnih.gov The synthesis of thioesters like S-methyl propanethioate can be achieved through direct thioesterification of a carboxylic acid with a thiol or via transthioesterification from another ester. dss.go.th These reactions are often performed in non-aqueous or solvent-free systems to shift the reaction equilibrium towards synthesis by removing the water or alcohol byproduct. dss.go.thresearchgate.net

Immobilized lipases are frequently employed to enhance stability and facilitate catalyst reuse. nih.gov Lipase (B570770) B from Candida antarctica (CALB) and lipases from Rhizomucor miehei and Thermomyces lanuginosus have demonstrated high efficacy in thioester synthesis. dss.go.thdiva-portal.orgmdpi.com Research has shown that solvent-free, lipase-catalyzed thioesterification of fatty acids with alkanethiols can achieve yields of 80-85% with purities greater than 98%. dss.go.th Specifically, this compound has been produced in continuous processes using immobilized lipases, highlighting the industrial viability of this enzymatic approach. researchgate.net

A notable advantage of lipase catalysis is the exceptional chemoselectivity. For instance, in competitive reactions between an alcohol and a thiol, lipases such as CALB show a strong preference for acylating the alcohol, with selectivity ratios reported to be as high as 88,000 times greater for the alcohol over the corresponding thiol. diva-portal.org

Table 1: Comparison of Lipase-Catalyzed Thioester Synthesis Methods

| Method | Enzyme Source | Substrates | Key Feature | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Transthioesterification | Thermomyces lanuginosus (Lipase TL IM) | 4-methylbenzyl mercaptan, vinyl esters | Continuous-flow microreactor | Up to 96% conversion | mdpi.com |

| Thioesterification | Candida antarctica (Lipase B) | Palmitic acid, 1-octadecanethiol | Solvent-free, in vacuo | >90% conversion | dss.go.th |

While this compound itself is achiral, enzymatic methods provide powerful tools for the synthesis of chiral thioesters, which are valuable building blocks in asymmetric synthesis. nih.govnih.gov The primary strategy for achieving enantioselectivity is through kinetic resolution (KR) or dynamic kinetic resolution (DKR) of a racemic mixture. nih.govunipd.it

In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic substrate (e.g., an alcohol or a thiol) is selectively acylated, leaving the other enantiomer unreacted. This allows for the separation of two enantiomerically enriched products. nih.govnih.gov The effectiveness of this separation is quantified by the enantiomeric excess (ee%). nih.gov Lipases are widely used for this purpose due to their ability to differentiate between enantiomers with high precision in mild, organic solvent-based systems. nih.gov

Dynamic kinetic resolution (DKR) offers a significant advantage by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This theoretically allows for a 100% yield of a single, desired enantiomerically pure product. unipd.it Chemoenzymatic DKR protocols have been successfully applied to produce chiral compounds, including amino acid thioesters, where a chemical catalyst promotes racemization while a lipase performs the stereoselective acylation. researchgate.net These strategies underscore the potential for precise chiral control in the production of complex thioester-containing molecules. acs.org

Transition Metal-Catalyzed Synthesis Approaches

Transition metal catalysis offers an alternative, highly efficient route to thioesters, often proceeding through novel reaction pathways such as dehydrogenative coupling. researchgate.netresearchgate.net

A significant advancement in thioester synthesis is the direct, atom-economical coupling of alcohols and thiols catalyzed by a well-defined ruthenium pincer complex, specifically AcrPNPiPr*RuH(CO). nih.govnih.gov This reaction proceeds via an acceptorless dehydrogenative coupling (ADC), where an alcohol (or aldehyde) and a thiol are combined to form a thioester, with dihydrogen (H₂) as the sole byproduct. nih.govacs.org

The process is highly selective for thioester formation, even in the presence of substrates that could lead to competing ester formation. nih.govacs.org The reaction is reversible, and the direction can be controlled by the pressure of hydrogen gas; low pressure favors the dehydrogenative synthesis of the thioester, while higher pressures promote the reverse reaction, the hydrogenation of the thioester back to the alcohol and thiol. nih.govescholarship.org

Reaction Scheme: R¹-OH + R²-SH <---> R¹-C(=O)S-R² + 2 H₂ (Catalyst: Ruthenium Pincer Complex)

This methodology avoids the need for pre-activated carboxylic acid derivatives or harsh oxidants, representing a greener synthetic route. researchgate.netnih.gov

Detailed experimental and computational (DFT) studies have elucidated the mechanism of the ruthenium-catalyzed dehydrogenative thioesterification. nih.govacs.org The catalytic cycle involves several key steps:

Thiol Binding and Dehydrogenation: A free thiol molecule binds to the ruthenium catalyst (facRu-1), followed by the liberation of H₂ to form a crucial ruthenium thiolate intermediate (Ru-3). nih.govacs.org

Alcohol Dehydrogenation: The ruthenium thiolate intermediate facilitates an outer-sphere dehydrogenation of the alcohol substrate, generating an aldehyde that remains in the proximity of the catalyst. nih.govacs.org The thiolate ligand itself acts as a proton acceptor in this step. acs.org

C–S Bond Formation: The newly formed aldehyde reacts directly with the ruthenium thiolate. This occurs via a concerted process involving the formation of the C–S bond and a subsequent beta-hydride elimination, which yields the final thioester product. acs.org

Catalyst Regeneration: The elimination of the thioester product regenerates the active ruthenium hydride catalyst, allowing it to re-enter the catalytic cycle. nih.gov

A critical aspect of the reaction's high chemoselectivity for thioesters over esters is the preferential formation of the stable ruthenium thiolate intermediate over a less stable ruthenium alkoxide intermediate, a difference attributed to the higher acidity of thiols compared to alcohols. nih.govacs.org

Asymmetric Aldol-Type Reactions Utilizing Thioester-Derived Silyl (B83357) Enol Ethers

Thioesters such as this compound are valuable precursors for generating nucleophiles used in carbon-carbon bond-forming reactions. One of the most powerful applications is in the Mukaiyama aldol (B89426) reaction, which involves the use of a silyl enol ether. thieme-connect.derichmond.edu

First, the thioester is converted into its corresponding silyl enol ether (or silyl ketene (B1206846) thioacetal). thieme-connect.dewikipedia.org This is typically achieved by reacting the thioester with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a silyl halide such as trimethylsilyl (B98337) chloride. wikipedia.orgorganic-chemistry.org

The resulting silyl enol ether is a stable and isolable nucleophile that can be used in highly stereocontrolled aldol additions with aldehydes. thieme-connect.de To achieve high enantioselectivity, the reaction is promoted by a chiral Lewis acid catalyst. A particularly effective catalyst system involves a combination of tin(II) triflate (Sn(OTf)₂), a chiral diamine, and a tin co-catalyst like dibutyltin (B87310) diacetate or tributyltin fluoride (B91410). oup.comoup.com This three-component system forms a chiral Lewis acid complex that activates the aldehyde, allowing the silyl enol ether to attack in a stereodefined manner. oup.com

Research using the silyl enol ether of S-ethyl propanethioate (a close analog of this compound) has demonstrated exceptional stereochemical control. oup.com By selecting the appropriate chiral diamine derived from (S)-proline, it is possible to synthesize α-methyl-β-hydroxy thioesters with nearly perfect control over both diastereoselectivity (syn/anti ratio) and enantioselectivity (ee%). oup.comchempedia.info

Table 2: Asymmetric Aldol Reaction of a Thioester-Derived Silyl Enol Ether with Benzaldehyde

| Silyl Enol Ether | Chiral Diamine | Yield (%) | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|---|

| (E)-1-(Ethylthio)-1-(trimethylsiloxy)propene | (S)-1-Methyl-2-[(piperidin-1-yl)methyl]pyrrolidine | 80% | 93:7 | 80% (syn) | oup.com |

This approach highlights the synthetic utility of simple thioesters as precursors to complex, stereochemically rich molecules through advanced catalytic methods.

Chiral Promoter Systems (e.g., Tin(II) Triflate and Chiral Diamines)

A significant breakthrough in the enantioselective synthesis of β-hydroxy thioesters involves the use of chiral promoter systems. researchgate.netelectronicsandbooks.com A particularly effective system comprises a combination of tin(II) triflate (Sn(OTf)₂), a chiral diamine, and a tin(IV) compound like tributyltin fluoride or dibutyltin diacetate. electronicsandbooks.comoup.com These components are believed to form a three-component complex that acts as a chiral Lewis acid. oup.com

Chiral diamines, often derived from readily available sources like (S)-proline, are crucial for inducing chirality. electronicsandbooks.comniph.go.jp The structure of the chiral diamine can significantly impact both the reactivity and the selectivity of the aldol reaction. electronicsandbooks.comoup.com For instance, in the reaction between the silyl enol ether of S-ethyl propanethioate and benzaldehyde, the use of (S)-1-methyl-2-[(N-1-naphthylamino)methyl]pyrrolidine as the chiral diamine led to the formation of the syn aldol adduct with exceptional enantiomeric excess (>98%). electronicsandbooks.comoup.com The proposed mechanism suggests a "double activation" where the cationic tin(II) center activates the aldehyde, while the fluoride or acetate (B1210297) from the tin(IV) component interacts with the silicon atom of the silyl enol ether. electronicsandbooks.comoup.com

The combination of tin(II) triflate, a chiral diamine, and dibutyltin diacetate has proven to be a highly efficient promoter, achieving perfect stereochemical control in the aldol-type reaction of silyl enol ethers derived from thioesters with a wide range of aldehydes. oup.com

Stereochemical Control and Diastereoselectivity in Adduct Formation

The Mukaiyama aldol reaction offers a powerful method for controlling both relative and absolute stereochemistry. thieme-connect.dethieme-connect.de The choice of the silyl enol ether's double bond geometry (E or Z) is a key factor in determining the syn or anti configuration of the resulting aldol adduct. thieme-connect.dethieme-connect.de

In the context of S-alkyl propanethioate derivatives, excellent stereochemical control has been achieved. For the synthesis of syn-α-methyl-β-hydroxy thioesters, the asymmetric aldol reaction of the silyl enol ether of S-ethyl propanethioate with various aldehydes, facilitated by a chiral promoter system of tin(II) triflate, a chiral diamine, and tributyltin fluoride, yields products with nearly perfect diastereo- and enantioselectivities (syn/anti = 100/0, >98% ee for the syn aldol). electronicsandbooks.comoup.com This high level of control is attributed to a proposed entropically advantageous intermediate where the promoter activates both the aldehyde and the silyl enol ether. oup.com

Furthermore, it is possible to synthesize both diastereomers of α,β-dihydroxy thioesters by judiciously choosing the protective group on the α-alkoxy silyl enol ether. oup.com This demonstrates the high degree of control achievable in these systems, allowing access to a diverse range of stereochemically defined building blocks. oup.com

Scope and Limitations with Diverse Aldehyde Electrophiles

The asymmetric aldol reaction employing silyl enol ethers of propanethioates has been successfully applied to a variety of aldehyde electrophiles. This includes aromatic, aliphatic, and α,β-unsaturated aldehydes. oup.comresearchgate.net

The chiral promoter system consisting of tin(II) triflate, (S)-1-methyl-2-[(N-1-naphthylamino)methyl]pyrrolidine, and dibutyltin diacetate has demonstrated broad applicability, providing excellent yields and stereoselectivities with various aldehydes. oup.com For example, the reaction of the silyl enol ether of S-ethyl propanethioate with aldehydes such as benzaldehyde, 3-phenylpropanal, and cinnamaldehyde (B126680) proceeded with perfect syn/anti selectivity (100/0) and enantiomeric excesses greater than 98%. oup.com

In the total synthesis of the proposed structure of astakolactin, an asymmetric Mukaiyama aldol reaction was successfully performed between an aldehyde and the enol silyl ether derived from S-ethyl propanethioate. beilstein-journals.org This reaction, catalyzed by a chiral diamine-Sn(II) complex, yielded the desired syn aldol adduct with high yield and excellent diastereo- and enantioselectivity. beilstein-journals.org

The following table summarizes the results of the asymmetric aldol reaction of the silyl enol ether of S-ethyl propanethioate with various aldehydes using a chiral tin(II) promoter system.

Table 1: Asymmetric Aldol Reaction with Various Aldehydes

| Aldehyde | Yield (%) | syn/anti ratio | Enantiomeric Excess (ee, %) of syn-adduct |

| Benzaldehyde | 80 | 93/7 | 80 |

| Benzaldehyde* | Not specified | >98/<2 | >98 |

| 3-Phenylpropanal | 85 | >98/<2 | >98 |

| Cinnamaldehyde | 82 | >98/<2 | >98 |

| Cyclohexanecarboxaldehyde | 78 | >98/<2 | >98 |

| Nonanal | 81 | >98/<2 | >98 |

*Result obtained using (S)-1-methyl-2-[(N-1-naphthylamino)methyl]pyrrolidine as the chiral diamine. electronicsandbooks.comoup.com

Synthetic Routes to Structurally Modified this compound Analogues and Derivatives

The synthesis of structurally modified analogs of this compound is crucial for exploring their biological activities and for creating novel chemical entities.

Incorporation into Novel Heterocyclic Systems

Thioesters like S-phenyl propanethioate can serve as precursors for the synthesis of heterocyclic compounds. google.comgoogle.com For instance, in a method for synthesizing β-lactones, a thiol ester is reacted with a ketone or an aldehyde. google.comgoogle.com This reaction involves the formation of an adduct that subsequently cyclizes to yield the corresponding β-lactone. google.comgoogle.com These β-lactones are valuable intermediates in the synthesis of various commercially important compounds and can be used to produce alkenes. google.com

Furthermore, derivatives of 1,3,4-thiadiazole, a five-membered heterocyclic ring, have been synthesized using propanethioate moieties. nih.govresearchgate.net In one study, a propanethioate group was introduced at the 2-position of a 5-amino-1,3,4-thiadiazole ring. nih.govresearchgate.net

Synthesis of Functionalized Propanethioate Analogues for Structure-Activity Studies

The synthesis of functionalized propanethioate analogues is essential for conducting structure-activity relationship (SAR) studies. nih.govlookchem.com These studies help in understanding how different functional groups on a molecule influence its biological activity, which is a key aspect of drug discovery and development. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for a desired effect. For example, S-methyl 3-(methylthio)propanethioate is a known analogue found in certain marine bacteria. semanticscholar.org The synthesis and study of such analogues can provide insights into metabolic pathways. semanticscholar.orgresearchgate.net

Isotope Labeling Strategies for Mechanistic Elucidation

Isotope labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. In the context of this compound and related sulfur compounds, isotopically labeled precursors can be used to trace the origin of different atoms within the final molecule.

For instance, in studies of sulfur metabolism in marine bacteria, isotopically labeled compounds such as [²H₆]DMSP (dimethylsulfoniopropionate) and [methyl-²H₃]methionine have been employed. semanticscholar.orgbeilstein-journals.org The degradation of DMSP can lead to the formation of methanethiol (B179389) (MeSH), which is a precursor to various volatile sulfur compounds, including this compound. semanticscholar.orgbeilstein-journals.org By tracking the incorporation of deuterium (B1214612) labels, researchers can determine the metabolic pathways involved. For example, feeding experiments with [methyl-²H₃]methionine led to the efficient incorporation of deuterium into MeSH-derived volatiles, indicating that methionine is a viable sulfur source for their biosynthesis. beilstein-journals.org Conversely, the lack of incorporation of ³⁴S from labeled sulfate (B86663) suggested that sulfate reduction is not a significant pathway for MeSH production under the tested conditions. beilstein-journals.org

Reactivity and Detailed Mechanistic Investigations of S Methyl Propanethioate

Characterization of Reaction Pathways and Transformation Processes

The reactivity of S-methyl propanethioate is characterized by several key transformation processes, including hydrogenation, dehydrogenation, and reactions involving nucleophiles or radical intermediates. Mechanistic studies, often combining experimental work with computational analysis, have provided a detailed understanding of these pathways.

The reversible transformation between thioesters and their corresponding alcohols and thiols via hydrogenation and dehydrogenation has been a subject of detailed mechanistic study. nih.govescholarship.org A well-defined ruthenium acridine-9H based pincer complex has been identified as a highly selective catalyst for both the dehydrogenative coupling of thiols and alcohols to form thioesters and the reverse hydrogenation of thioesters. nih.govresearchgate.netresearchgate.net These reactions are notable for not being deactivated by the strongly coordinating thiols produced during hydrogenation. nih.govescholarship.orgacs.org

Dehydrogenation Pathway (Thioester Formation): The proposed mechanism for the dehydrogenative synthesis of thioesters involves several key steps mediated by the ruthenium catalyst (facRu-1): nih.govacs.org

Thiol Binding and Dehydrogenation: A thiol molecule binds to the ruthenium center, followed by dehydrogenation to form a ruthenium thiolate intermediate (Ru-3). nih.govacs.org

Outer-Sphere Alcohol Dehydrogenation: The ruthenium thiolate intermediate facilitates the dehydrogenation of an alcohol in the outer coordination sphere, generating an aldehyde. acs.org

C–S Bond Formation: The final step involves C–S bond formation and beta-hydride elimination, which produces the thioester and regenerates the active ruthenium hydride catalyst (Ru-1). nih.govacs.org

Hydrogenation Pathway (Thioester Reduction): The reverse reaction, the hydrogenation of a thioester like this compound, is initiated by the ruthenium hydride catalyst (Ru-1). nih.gov The process can proceed via two potential pathways: nih.gov

Concerted Pathway: A concerted mechanism involving Ru-S bond formation, hydride transfer to the thioester carbonyl carbon, and subsequent elimination of an aldehyde through a single transition state. nih.gov

Stepwise Pathway: An alternative stepwise process begins with the insertion of the thioester's carbonyl group into the ruthenium hydride bond, forming a ruthenium hemithioacetaloxide intermediate, which then eliminates an aldehyde. nih.gov

Under hydrogen pressure, the resulting ruthenium thiolate (Ru-3) is converted back to a species that can release the free thiol, allowing the ruthenium center to continue the catalytic hydrogenation cycle. nih.gov

In related dithioester systems, the reaction with hydroxylamine (B1172632) demonstrates divergent reactivity based on the reaction conditions, leading to either β-ketonitriles or isoxazoles. acs.org While not a direct reaction of this compound, the chemistry of β-oxodithioesters provides a model for the nucleophilic reactivity at the carbonyl group, a feature shared with simple thioesters.

When β-oxodithioesters are treated with hydroxylamine in ethanol (B145695) at room temperature, the reaction yields β-ketonitriles in high yields. acs.org Conversely, changing the solvent to acetic acid and increasing the temperature to 90 °C results in the formation of 3-methylthio-isoxazoles. acs.org

A proposed mechanism for the formation of 5-substituted 3-aminoisoxazoles from β-oxo dithioesters involves a one-pot, three-component reaction with amines and hydroxylamine. researchgate.net This transformation proceeds through an initial reaction between the β-oxo dithioester and an amine to form a β-oxothioamide intermediate. researchgate.net This intermediate then undergoes a nucleophilic attack by hydroxylamine, followed by intramolecular cyclization and dehydration to produce the final isoxazole (B147169) product as a single regioisomer. researchgate.net The regioselectivity of this reaction has been found to be in agreement with the principles of Hard and Soft Acid and Base (HSAB) theory. researchgate.net

The formation of isoxazole-5-amines can also be achieved by reacting β-ketonitriles with hydroxylamine under basic conditions (e.g., 15% aqueous NaOH). nih.gov

| Conditions | Major Product |

|---|---|

| Hydroxylamine, EtOH, Room Temperature, Daylight | β-Ketonitrile |

| Hydroxylamine, HOAc, 90 °C | 3-Methylthio-isoxazole |

Thioesters can participate in radical-mediated reactions. For instance, the hydroxysulfenylation of olefins, which forms β-hydroxysulfides, can be achieved through radical processes. sorbonne-universite.fr In a related system, S-phenyl 2-methylprop-2-enethioate derivatives have been successfully used in DMSO-mediated reactions to construct β-hydroxysulfide derivatives, demonstrating the utility of thioesters in radical transformations. sorbonne-universite.fr The addition of photoredox-generated radicals to thioesters is another potential pathway for transformation.

Rearrangements involving thioesters are also known, particularly the N-to-S acyl transfer. This rearrangement is a key process in native chemical ligation (NCL), a powerful method for chemical protein synthesis. mdpi.comresearchgate.net In model systems, N-(2-mercaptoethyl) amides exist in equilibrium with their corresponding thioester forms. researchgate.net This equilibrium can be manipulated; for example, in certain systems, the thioester intermediate formed via N-to-S acyl transfer can be trapped in situ by various nucleophiles like benzylamine, or undergo hydrolysis or esterification depending on the solvent and conditions. acs.org This highlights the thioester as a key intermediate in acyl transfer reactions. acs.org

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for investigating the intricate details of reaction mechanisms involving thioesters like this compound. researchgate.netulpgc.es These studies provide insights into transition state geometries, energy profiles, and the influence of external factors such as solvents. numberanalytics.commdpi.com

DFT calculations have been instrumental in mapping the energy landscapes of thioester reactions, allowing for the differentiation between competing mechanistic pathways. acs.org For the ruthenium-catalyzed hydrogenation of thioesters, DFT studies using this compound as a model substrate have unveiled the detailed reaction mechanism. ulpgc.es

The process begins with the coordination of the thioester to the ruthenium catalyst. ulpgc.es The rate-determining step (rds) was identified as the insertion of the thioester into the Ru-H bond, proceeding through transition state TS1 . ulpgc.es This step involves a hydride transfer from the ruthenium center to the carbonyl carbon of the thioester. The calculated free energy barrier for this step with a specific ruthenium pincer catalyst was found to be significant. ulpgc.es For instance, with tert-butyl groups on the phosphine (B1218219) ligands of the catalyst, the free energy barrier for TS1 was calculated to be 29.3 kcal/mol for one substrate. ulpgc.es However, substituting these with smaller methyl groups dramatically lowered the barrier to a more accessible 16.4 and 16.2 kcal/mol, highlighting the strong influence of sterics. ulpgc.es

Following the initial insertion, the mechanism involves a nearly barrierless isomerization and a subsequent C-S bond cleavage with a very low energy barrier (0.2 kcal/mol), leading to the release of an aldehyde and the formation of a thioalkyl-ruthenium intermediate. ulpgc.es The generation of multidimensional free energy landscapes is crucial for distinguishing between concerted (E2) and stepwise (E1cB) mechanisms in elimination reactions of thioesters. acs.org

| Catalyst Phosphine Substituent | Substrate | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| t-Bu | Substrate I | 29.3 |

| Me | Substrate I | 16.4 |

| Me | Substrate II | 22.7 |

| Me | Substrate III | 17.6 |

| Me | Substrate IV | 22.5 |

The surrounding solvent can significantly alter the free energy profile of a reaction, affecting both kinetics and thermodynamics. mdpi.com Theoretical studies employ solvation models, such as the Polarizable Continuum Model (PCM) or the SMD universal solvation model, to account for these effects. ulpgc.esrsc.org

In the DFT study of the Ru-catalyzed hydrogenation of this compound, solvent effects were incorporated using the SMD model with 1,4-dioxane (B91453) as the solvent. ulpgc.es The calculations were performed by adding the solvation free energy to the electronic energies calculated in the gas phase. ulpgc.esmdpi.com This approach allows for a more accurate representation of the reaction in solution. The choice of solvent can influence reaction spontaneity and activation barriers. mdpi.com For example, computational studies on other reaction types have shown that changing the solvent can even alter whether a reaction is spontaneous. mdpi.com The use of these models is essential for comparing theoretical predictions with experimental results, which are almost always conducted in solution. rsc.org

Intramolecular and Intermolecular Acyl Transfer Reactions

The reactivity of this compound is significantly influenced by the presence of the thioester linkage, which facilitates both intramolecular and intermolecular acyl transfer reactions. These processes are fundamental in various synthetic and biological contexts, enabling the formation of new bonds through the transfer of the propanoyl group.

N-to-S Acyl Transfer Processes in Chemoenzymatic Synthesis

The conversion of amides to thioesters via an N-to-S acyl transfer is a critical strategy in chemoenzymatic synthesis, transforming stable amides into more reactive thioesters suitable for further transformations. nih.govchemrxiv.org This process is conceptually the reverse of the more commonly exploited S-to-N acyl transfer seen in native chemical ligation (NCL). nih.govacs.org While the S-to-N transfer is thermodynamically favorable, the N-to-S transfer can be induced under specific conditions, often driven by intramolecular proximity and ground-state destabilization of the amide bond. nih.govnih.gov

Detailed research has led to the development of chiral auxiliaries that facilitate this transformation. For instance, a cysteine-derived oxazolidinone can act as both a chiral template for asymmetric reactions and a subsequent acyl transfer agent. nih.govchemrxiv.org After an initial stereoselective reaction (like an aldol (B89426) or Michael addition), the resulting N-acyl product is induced to undergo an intramolecular N-to-S acyl transfer. This rearrangement is often thermodynamically unfavorable and may require forcing the scissile amide bond into a high-energy, twisted conformation to proceed. nih.govnih.gov

The mechanism involves the pendant thiol group of the cysteine-derived auxiliary attacking the amide carbonyl, proceeding through a tetrahedral intermediate to yield a thioester. This transient thioester can then be trapped in situ by various nucleophiles. nih.govchemrxiv.org For example, heating the N-acyl product in a suitable solvent can effect the N-to-S transfer, and the resulting thioester can be hydrolyzed to a carboxylic acid, esterified, or used in ligation reactions. chemrxiv.org

A sequence of acyl transfers can be applied, starting with an N-to-S transfer to generate a thioester from an N-acetylated precursor. nih.govchemrxiv.org This can be followed by an S-to-S (transthioesterification) reaction and a final S-to-N transfer to form a dipeptide, demonstrating the synthetic versatility of this methodology. nih.govchemrxiv.org

Table 1: Conditions for N-to-S Acyl Transfer and Subsequent In Situ Trapping

| Precursor | Reaction Conditions for N-to-S Transfer | Trapping Reagent/Condition | Final Product | Yield | Reference |

| N-Acyl Cysteine-Derived Oxazolidinone | Diethyl ether–triethylamine | Benzylamine and AgTFA | Amide | 83% | nih.govacs.org |

| N-Acyl Cysteine-Derived Oxazolidinone | Tetrahydrofuran (THF), 60 °C | Hydrolysis | Carboxylic Acid | 82% | chemrxiv.org |

| N-Acyl Cysteine-Derived Oxazolidinone | Ethanol, 60 °C | Esterification | Diester | - | chemrxiv.org |

| N-Acetyl-L-homophenylalanine Derivative | Thioacetic acid, room temperature | In situ hydrolysis | N-acetyl-L-homophenylalanine | - | nih.gov |

| N-Acetyl-L-homophenylalanine Derivative | Thioacetic acid, room temperature | Cysteine methyl ester | N-protected dipeptide | 82% | nih.gov |

This table is generated based on data from studies on N-to-S acyl transfer reactions involving cysteine-derived auxiliaries.

Thiocarbonylic Transfer Mechanisms

The reactivity of thioesters like this compound in acyl transfer reactions is centered on the electrophilicity of the thiocarbonyl carbon. Thioesters are considered "energy-rich" compounds that are susceptible to attack by soft nucleophiles like thiolates and amines, while showing relative stability towards hydrolysis at neutral pH. nih.govacs.org This selective reactivity is fundamental to their roles in biology, such as in the function of acetyl coenzyme A, and in chemical synthesis. nih.govlibretexts.org

The mechanism of acyl transfer from a thioester involves the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the thiolate leaving group (in this case, methanethiolate). The enhanced reactivity of thioesters compared to their oxygen-containing counterparts (oxoesters) is a subject of detailed mechanistic investigation.

The rate of acyl transfer is influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, the reaction of thioesters with various nucleophiles at different pH values demonstrates their varied reactivity profiles.

Table 2: Relative Reactivity of Thioesters with Different Nucleophiles

| Thioester Type | Nucleophile | pH | Relative Reaction Rate | Mechanistic Insight | Reference |

| Acyl-CoA mimic | Hydroxide | - | Moderate | Hydrolytically stable at neutral pH, but susceptible to base-catalyzed hydrolysis. | nih.gov |

| Acyl-CoA mimic | Thiolate | 7 | High | Efficient thiol-thioester exchange is a key step in processes like Native Chemical Ligation. | nih.govacs.org |

| Acyl-CoA mimic | Primary Amines | 8 | Moderate to High | Forms stable amide bonds; fundamental to nonenzymatic protein acylation. | nih.gov |

| Methyl Thioacetate (B1230152) | Ammonia | - | ~100-fold > Methyl Acetate (B1210297) | Lower loss of delocalization energy in the transition state compared to the corresponding oxoester. | nih.govacs.org |

| Methyl Thioacetate | Methylcyanoacetate Carbanion | - | >2000-fold > Methyl Acetate | Significant stabilization of the transition state for the thioester reaction. | nih.govacs.org |

This table is a composite representation based on findings from reactivity and computational studies on thioesters.

The mechanism of thiocarbonylic transfer is therefore a nuanced process where the inherent electronic properties of the thioester group are modulated by the incoming nucleophile and the surrounding environment to achieve efficient acyl transfer, a cornerstone of both biological and synthetic chemistry.

Biological Activities and Biochemical Roles of S Methyl Propanethioate

Evaluation of Antimicrobial Properties and Bioactivity

The antimicrobial characteristics of S-Methyl propanethioate have been investigated, revealing nuanced interactions with various microorganisms.

The antimicrobial activity of this compound has been observed in specific contexts, although comprehensive activity spectrum assays are not widely documented.

Research on volatile organic compounds (VOCs) emitted by the rice rhizospheric bacterial isolate Pseudomonas EA105 identified this compound as one of the produced thioesters. In assays against the rice blast fungus Magnaporthe oryzae, these S-methyl thioesters did not cause a significant reduction in fungal growth at biologically relevant concentrations. nih.govresearchgate.net However, the study did note that the compounds led to a significant decrease in the formation of appressoria, a specialized structure essential for fungal infection, at a concentration of 100 μM. nih.gov

In a different context, metabolic profiling of bacteria isolated from pressure ulcers revealed a link between this compound and bacterial viability. A study involving the treatment of Klebsiella pneumoniae with biologically synthesized silver nanoparticles (Bio-AgNPs) found a very strong negative correlation (Spearman's rho coefficient of -0.79) between the concentration of the antimicrobial nanoparticles and the emission of this compound. nih.gov This suggests that the production of this volatile compound is significantly reduced by effective antimicrobial action. nih.gov

Table 1: Summary of Observed Antimicrobial and Bioactivity of this compound

| Target Organism | Context | Observed Effect | Source |

|---|---|---|---|

| Klebsiella pneumoniae | Metabolite production after treatment with antimicrobial silver nanoparticles. | Very strong negative correlation between antimicrobial agent concentration and this compound emission. | nih.gov |

| Magnaporthe oryzae (rice blast fungus) | In vitro assay with the pure compound. | No significant reduction in vegetative growth, but significant reduction in appressoria formation at 100 μM. | nih.gov |

Role in Chemical Ecology and Inter-species Interactions

This compound functions as a volatile chemical messenger, playing a significant role in how different species, particularly microbes and nematodes, interact within their environment.

Volatile organic compounds produced by soil microorganisms are recognized as important agents in the biological control of plant-parasitic nematodes. This compound has been identified as a component of volatile blends that exhibit nematicidal activity. nih.govapsnet.orgapsnet.org

Table 2: this compound in Nematicidal Volatile Blends

| Producing Organism | Target Nematode | Role of this compound | Overall Effect of Volatile Blend | Source |

|---|---|---|---|---|

| Bacillus cereus strain Bc-cm103 | Meloidogyne incognita | Identified as a component of the active volatile blend. | 97.2% mortality after 48 hours. | apsnet.orgapsnet.org |

| Various bacterial strains from tomato root endosphere | Meloidogyne spp. | Identified as one of several nematicidal VOCs produced by the bacterial community. | Contributes to the overall nematicidal activity of the root microbiome. | nih.gov |

This compound is produced during interactions between different bacterial species, indicating its role in the chemical dialogue that shapes microbial communities. core.ac.ukscispace.com Studies have shown that the profile of emitted volatiles, including this compound, changes when bacteria are grown in mixed cultures compared to monocultures. core.ac.uk These volatile-mediated interactions can lead to the induction or suppression of antimicrobial activities, thereby influencing the competitive dynamics and structure of the community. core.ac.uk

The production of this compound is also influenced by environmental conditions and external agents. As noted previously, its emission by K. pneumoniae is significantly curtailed in the presence of antimicrobial silver nanoparticles. nih.gov Furthermore, the compound has been identified as a metabolite produced by various bacteria, including Pseudomonas isolate EA105 from the rice rhizosphere and multiple strains of marine bacteria from the Roseobacter clade, highlighting its widespread production across different ecosystems and its role as a metabolic byproduct of specific microbial groups. nih.govresearchgate.netuni-oldenburg.de

In marine environments, the sulfur cycle is a critical biogeochemical process largely driven by microorganisms. This compound has been identified as a volatile product of marine bacteria, linking it directly to this cycle. beilstein-journals.orgsemanticscholar.org Specifically, it is produced by members of the Roseobacter clade, a group of alphaproteobacteria that are abundant in the ocean and play a major role in the transformation of organosulfur compounds. uni-oldenburg.debeilstein-journals.orgsemanticscholar.org

Research has shown that these bacteria metabolize dimethylsulfoniopropionate (DMSP), a key organosulfur molecule produced by phytoplankton. beilstein-journals.orgsemanticscholar.orgresearchgate.net The degradation of DMSP can proceed through a demethylation pathway that releases methanethiol (B179389) (MeSH). semanticscholar.orgresearchgate.net this compound is one of several MeSH-derived sulfur volatiles that are subsequently released into the environment by Roseobacter strains such as Phaeobacter gallaeciensis and Hoeflea phototrophica. uni-oldenburg.debeilstein-journals.orgsemanticscholar.org The production of such volatile thioesters represents a pathway for the transformation and flux of organic sulfur in marine systems, contributing to the intricate network of the global sulfur cycle. semanticscholar.org

Enzymatic Biotransformation and Metabolic Fate in Biological Systems

Microbial Degradation Pathways and Enzyme Characterization

This compound is a volatile sulfur compound identified in various biological systems, particularly in microorganisms. Its biosynthesis and degradation are integral to the sulfur metabolism of these organisms. It has been identified as a metabolite in several species of marine bacteria belonging to the Roseobacter clade, such as Phaeobacter gallaeciensis and Ruegeria pomeroyi. semanticscholar.orgbeilstein-journals.orguni-oldenburg.de Additionally, it is produced by the amphibian skin-associated bacterium Pigmentiphaga aceris and the opportunistic human pathogen Klebsiella pneumoniae. nih.govplos.orgsemanticscholar.org

The formation of this compound is closely linked to the metabolism of sulfur-containing amino acids, such as methionine, and the degradation of dimethylsulfoniopropionate (DMSP) in marine environments. semanticscholar.orgbeilstein-journals.orgnih.gov The degradation of DMSP by marine bacteria can produce methanethiol (MeSH), a key precursor for the synthesis of various sulfur volatiles, including this compound. semanticscholar.orgbeilstein-journals.org

The primary enzymatic reaction for the synthesis of this compound is thioesterification. Research has demonstrated that lipases, a class of hydrolase enzymes, can catalyze this reaction. Specifically, immobilized lipase (B570770) B from Candida antarctica (Novozym® 435) has been successfully used for the continuous, solvent-free synthesis of this compound from methanethiol and propanoic acid. researchgate.net This suggests that microbial lipases or esterases with thioesterase activity are responsible for its formation and likely its degradation in biological systems.

Furthermore, studies on melon fruit aroma have identified a specific class of enzymes, thiol acyltransferases (ThATs), as being responsible for the formation of S-methyl thioesters. researchgate.net A thiol acyltransferase, CmThAT1, was found to catalyze the synthesis of S-methyl thioacetate (B1230152) from methanethiol and acetyl-CoA. researchgate.net The same research indicated that this compound is similarly formed from the precursors methanethiol and propanoyl-CoA, strongly implying that a thiol acyltransferase is the key enzyme in this biosynthetic pathway. researchgate.net

While biosynthesis is more extensively documented, the degradation of this compound is expected to proceed via the hydrolysis of its thioester bond. This reaction, catalyzed by thioesterases, would be the reverse of its synthesis, yielding methanethiol and propanoic acid. who.int

Identification of Downstream Metabolites and Metabolic Intermediates

The metabolism of this compound involves specific precursors for its synthesis and results in distinct products upon its degradation. The identification of these upstream and downstream molecules is crucial for understanding its role in biochemical pathways.

Upstream Metabolites (Precursors): The direct metabolic precursors for the enzymatic synthesis of this compound have been identified as:

Methanethiol (MeSH) : A volatile sulfur compound derived from the metabolism of methionine or the degradation of DMSP. semanticscholar.orgnih.govresearchgate.netresearchgate.net

Propanoyl-CoA or Propanoic Acid : A three-carbon carboxylic acid or its coenzyme A derivative, which serves as the acyl donor in the thioesterification reaction. researchgate.netresearchgate.net

Downstream Metabolites: The enzymatic hydrolysis of this compound yields two primary metabolites:

Methanethiol (MeSH) : This volatile compound can be further metabolized by the organism or can be released into the environment. It can also undergo auto-oxidation to form other sulfur compounds. nih.gov

Propanoic Acid : This carboxylic acid can enter central metabolic pathways. It can be activated to propionyl-CoA and subsequently converted to succinyl-CoA, which then enters the citric acid (TCA) cycle.

Methanethiol itself is a hub for the formation of other sulfur volatiles. In microbial cultures, the presence of methanethiol can lead to the formation of compounds such as dimethyl disulfide and dimethyl trisulfide through oxidation processes. semanticscholar.orgbeilstein-journals.org

The table below summarizes the key metabolic intermediates related to this compound.

Table 1: Metabolites and Intermediates in the Biotransformation of this compound

| Compound Name | Role | Metabolic Context | Reference(s) |

|---|---|---|---|

| Methanethiol | Precursor / Metabolite | Derived from methionine or DMSP; product of this compound hydrolysis. | semanticscholar.orgresearchgate.netresearchgate.net |

| Propanoyl-CoA | Precursor | Acyl donor for the synthesis of this compound. | researchgate.net |

| Propanoic Acid | Precursor / Metabolite | Acyl donor for synthesis; product of hydrolysis; can enter central metabolism. | researchgate.net |

| Dimethyl Disulfide | Downstream Metabolite | Formed from the oxidation of methanethiol. | semanticscholar.orgbeilstein-journals.orgnih.gov |

| Dimethyl Trisulfide | Downstream Metabolite | Formed from the oxidation of methanethiol. | semanticscholar.orgbeilstein-journals.org |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| S-Methyl thioacetate |

| Acetyl-CoA |

| Citric Acid |

| Dimethyl Disulfide |

| Dimethyl Trisulfide |

| Dimethylsulfoniopropionate (DMSP) |

| Methanethiol (MeSH) |

| Methionine |

| Propanoic Acid |

| Propanoyl-CoA |

| Propionyl-CoA |

Advanced Analytical Methodologies for the Characterization and Quantification of S Methyl Propanethioate in Research

High-Resolution Chromatographic Techniques

The analysis of volatile compounds like S-Methyl propanethioate heavily relies on high-resolution chromatographic techniques. These methods separate complex mixtures into individual components, allowing for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile compounds such as this compound. worktribe.com This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the volatile sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The column separates the different compounds in the mixture based on their physical and chemical properties. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. amazonaws.com

Researchers have successfully employed GC-MS to identify this compound in various complex matrices. For instance, it has been detected in the volatile profiles of certain bacteria and in the headspace of food products. semanticscholar.orgapsnet.org The identification is often confirmed by comparing the obtained mass spectrum and retention index with those of an authentic standard or with entries in spectral libraries like the NIST database. nist.gov The electron ionization (EI) mode, typically at 70 eV, is commonly used to generate reproducible mass spectra. amazonaws.com

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) for Complex Mixtures

For exceptionally complex samples containing a multitude of volatile compounds, Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) offers significantly enhanced separation power. mdpi.com This technique utilizes two different chromatographic columns with orthogonal separation mechanisms, providing a much higher peak capacity than single-column GC. worktribe.comnih.gov The effluent from the first column is trapped and then rapidly re-injected into the second, shorter column. This process creates a two-dimensional chromatogram with structured patterns of compounds, which is particularly useful for separating co-eluting peaks that would overlap in a one-dimensional separation. mdpi.com

The coupling of GC×GC with a Time-of-Flight Mass Spectrometer (TOFMS) is advantageous due to the detector's high acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. worktribe.comscispace.com Studies have shown the successful application of GC×GC-TOFMS in characterizing the detailed volatile compositions of complex samples where this compound was identified among hundreds of other compounds. mdpi.comnih.gov This powerful technique has been instrumental in the "volatilome" analysis of various substances, revealing subtle differences in their chemical profiles. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Non-Destructive Sampling

Headspace Solid-Phase Microextraction (HS-SPME) is a simple, rapid, and solvent-free sample preparation technique that is highly suitable for the analysis of volatile compounds like this compound. mdpi.comnih.gov In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above a solid or liquid sample in a sealed vial. researchgate.net Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. nih.gov

This non-destructive sampling method is particularly beneficial as it requires small sample volumes and minimizes matrix effects. mdpi.comnih.gov HS-SPME has been effectively coupled with GC-MS and GC×GC-TOFMS for the detection of this compound in various research applications, including the analysis of volatiles from bacterial cultures and food products. semanticscholar.orgapsnet.orgnih.gov The choice of fiber coating is critical and can be optimized to selectively extract specific classes of compounds. nih.gov

Closed-Loop Stripping Analysis (CLSA) for Trace Volatiles

Closed-Loop Stripping Analysis (CLSA) is a highly sensitive technique used for the extraction and concentration of trace volatile and semi-volatile organic compounds from liquid or solid samples. In this method, a continuous stream of inert gas is passed through the sample, stripping the volatile compounds. The gas is then circulated through a small adsorbent trap, typically containing activated carbon, where the volatiles are collected. The trapped compounds are subsequently eluted with a small volume of solvent and analyzed by GC-MS.

CLSA has been successfully used in studies to analyze the volatile metabolites of marine bacteria, where this compound was identified. semanticscholar.org This technique is particularly effective for trapping volatiles from aqueous samples and has been shown to be a valuable tool in studying the production of sulfur volatiles by microorganisms. semanticscholar.org

Comparative Analysis of Extraction Techniques for Research Applications

The selection of an appropriate extraction technique is a critical step in the analysis of volatile compounds, as it can significantly influence the resulting chemical profile. Several studies have compared different extraction methods for their efficiency in isolating aroma components. mdpi.comresearchgate.net

For instance, a comparison of Headspace Solid-Phase Microextraction (HS-SPME), Solvent-Assisted Flavor Evaporation (SAFE), and Simultaneous Distillation-Extraction (SDE) revealed that each technique has its own advantages and biases. mdpi.comresearchgate.net HS-SPME was found to be particularly effective for highly volatile compounds. nih.govmdpi.com In contrast, SAFE, which operates under high vacuum and at low temperatures, is good for extracting a broad range of volatiles with minimal artifact formation. mdpi.comresearchgate.net SDE, a more traditional method, can sometimes lead to the formation of artifacts due to the higher temperatures involved. mdpi.com

In a study comparing HS-SPME, Solid Phase Extraction (SPE), and Stir Bar Sorptive Extraction (SBSE) for the analysis of a complex alcoholic beverage, HS-SPME showed a better extraction effect for easily volatile compounds, including sulfides. nih.gov SPE was more beneficial for nitrogen-containing compounds, while SBSE was suitable for the targeted analysis of trace substances. nih.gov Such comparative analyses are crucial for researchers to select the most appropriate extraction method for their specific research goals and the target analytes, such as this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

While chromatographic techniques are excellent for separation and initial identification, advanced spectroscopic methods are often required for the definitive structural elucidation of compounds, especially for novel or complex molecules. Although this compound is a relatively simple molecule, the principles of advanced spectroscopic characterization are fundamental in natural product chemistry and metabolomics where such compounds are often discovered.

The structural elucidation of a compound typically involves a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various two-dimensional techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms within the molecule. Infrared (IR) spectroscopy can identify the presence of specific functional groups. researchgate.net

For a compound like this compound, the IUPAC name is this compound, and its structure is confirmed by its SMILES notation, CCC(=O)SC. nih.gov While detailed spectroscopic data for this compound itself is readily available in standard databases, the strategic application of these advanced spectroscopic methods is crucial when researchers isolate and identify new natural products that may have similar structural motifs. nist.govhmdb.ca The process often involves comparing the spectral data of the unknown compound with that of known, structurally related compounds. researchgate.net

Table of Research Findings for this compound Analysis

| Analytical Technique | Sample Matrix | Key Findings | Reference |

| GC-MS | Bacterial Culture (Marine) | Identification of this compound as a volatile metabolite. | semanticscholar.org |

| GC-MS | Bacterial Culture (Bacillus cereus) | Identified as one of the volatile organic compounds with potential nematicidal activity. | apsnet.org |

| GC×GC-TOFMS | Chinese Baijiu | Identified as a volatile component in a complex alcoholic beverage. | nih.gov |

| HS-SPME-GC-MS | Bacterial Culture (Marine) | Used for non-destructive sampling and identification of this compound. | semanticscholar.org |

| CLSA-GC-MS | Bacterial Culture (Marine) | Effective for trapping and analyzing trace amounts of this compound. | semanticscholar.org |

| GC-O | Sea Urchin Gonads | Characterized as having an unpreferable odor. | scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR) in Synthetic and Natural Product Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide atom-level information, confirming the connectivity and chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound (CH₃CH₂C(O)SCH₃) is expected to show three distinct signals. The methyl protons attached to the sulfur atom (S-CH₃) would appear as a singlet, while the ethyl group protons would present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. Predicted data provides a guide to the expected chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing four distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) of the thioester is particularly characteristic, appearing significantly downfield. PubChem lists experimental ¹³C NMR data from the work of G. Dauphin and A. Cuer in Organic Magnetic Resonance (1979). nih.gov

The following table summarizes the predicted NMR data for this compound.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -S-CH₃ | ~2.3 | Singlet |

| -CH₂- | ~2.6 | Quartet | |

| -CH₂-CH₃ | ~1.1 | Triplet | |

| ¹³C | C=O | ~200 | - |

| -S-CH₃ | ~12 | - | |

| -CH₂- | ~38 | - | |

| -CH₂-CH₃ | ~9 | - |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent absorption band is that of the thioester carbonyl group (C=O). This stretching vibration typically occurs in the range of 1680-1715 cm⁻¹, a lower frequency compared to the carbonyl stretch in regular esters due to the reduced resonance contribution of the sulfur atom. acs.org Other key signals include C-H stretching vibrations from the methyl and ethyl groups. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations (C-C, C-S stretches, and bending vibrations) that are unique to the molecule and can be used for definitive identification. acs.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1690 | C=O Stretch | Thioester |

| 600-800 | C-S Stretch | Thioester |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. In electron ionization (EI) mass spectrometry, this compound undergoes predictable fragmentation. nist.gov The molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (104.17 g/mol ). nist.gov